1-ethyl-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-ethyl-3-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-3-13-11(18)14-6-7-17-12(19)16(2)10(15-17)9-5-4-8-20-9/h4-5,8H,3,6-7H2,1-2H3,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFIGHSOXIURGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a compound with potential pharmacological applications. This article aims to explore its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.35 g/mol. The compound features a urea functional group linked to a triazole derivative with a thiophene moiety, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The triazole ring has been shown to inhibit certain enzymes involved in cellular signaling pathways. For example, compounds with similar structures have demonstrated inhibitory effects on phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cancer cell proliferation and survival .
- Antimicrobial Properties : Research indicates that derivatives of triazole compounds exhibit antimicrobial activity against a range of pathogens. The thiophene group enhances the lipophilicity and membrane permeability of the compound, facilitating its uptake into microbial cells .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of triazole derivatives found that this compound exhibited potent activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 15 µg/mL, indicating strong potential for therapeutic applications in treating bacterial infections .
Case Study 2: Cancer Cell Proliferation
In another investigation focusing on cancer therapeutics, the compound was evaluated for its ability to inhibit PI3K/mTOR signaling pathways in HepG2 liver cancer cells. The results showed a significant reduction in cell viability at concentrations correlating with the TC50 value of 575 nM . This suggests potential for development as an anti-cancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
